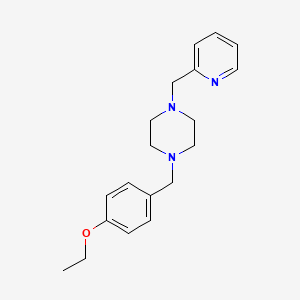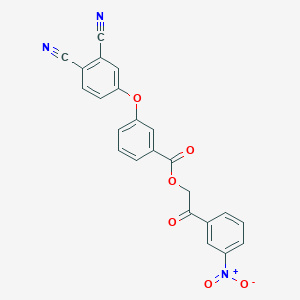![molecular formula C18H23FN2O2 B10882926 (3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B10882926.png)
(3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone is a synthetic organic compound characterized by the presence of a fluorophenyl group and a piperidinylcarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone typically involves the following steps:
Formation of the Piperidinylcarbonyl Intermediate: The initial step involves the reaction of piperidine with a suitable carbonyl compound, such as phosgene or a chloroformate, to form the piperidinylcarbonyl intermediate.
Introduction of the Fluorophenyl Group: The intermediate is then reacted with a fluorophenyl derivative, such as 3-fluorobenzoyl chloride, under basic conditions to introduce the fluorophenyl group.
Final Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with another piperidine derivative, often under catalytic conditions, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: Formation of piperidinyl ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or other substituents on the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinylcarbonyl moiety can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone: Similar structure but with a chlorine atom instead of fluorine.
(3-Methylphenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone: Similar structure but with a methyl group instead of fluorine.
(3-Bromophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This can enhance its biological activity and make it a more attractive candidate for drug development.
Properties
Molecular Formula |
C18H23FN2O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
[1-(3-fluorobenzoyl)piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H23FN2O2/c19-16-8-4-6-14(12-16)17(22)21-11-5-7-15(13-21)18(23)20-9-2-1-3-10-20/h4,6,8,12,15H,1-3,5,7,9-11,13H2 |
InChI Key |
LEORBTNGBIKLJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC(=CC=C3)F |
solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(4-Nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10882850.png)
![3-[(4-Bromophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B10882858.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide](/img/structure/B10882867.png)
![2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B10882873.png)

![2-(Naphthalen-2-yloxy)-1-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B10882885.png)

![9-Ethyl-3-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)carbazole](/img/structure/B10882892.png)
![2-{4-[(4-Fluorophenyl)carbonyl]phenoxy}-1-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B10882903.png)
![(4-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10882916.png)
![7-(4-bromobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882940.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882944.png)
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-methylpiperidine-1-carbothioamide](/img/structure/B10882950.png)
